Cas no 174842-56-9 (Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate)

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinazoline core with a chlorine substituent at the 5-position and an ethyl ester group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The chloro and ester groups enhance reactivity, enabling selective modifications under mild conditions. Its well-defined crystalline form ensures consistent purity and stability, facilitating reproducible results in complex organic syntheses. The compound’s rigid scaffold also makes it a valuable precursor for developing biologically active molecules with potential therapeutic or pesticidal properties.
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate structure
174842-56-9 structure
Product Name:Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
CAS No:174842-56-9
MF:C13H10ClN3O2
MW:275.690401554108
CID:133946
PubChem ID:2782204
Update Time:2025-10-30

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
    • Pyrazolo[1,5-a]quinazoline-3-carboxylicacid, 5-chloro-, ethyl ester
    • AC1MD1S8
    • AC1Q33VD
    • AG-E-24543
    • CTK4D5113
    • MolPort-001-765-815
    • 174842-56-9
    • Pyrazolo[1,5-a]quinazoline-3-carboxylic acid, 5-chloro-, ethyl ester
    • ethyl5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
    • Pyrazolo[1,5-a]quinazoline-3-carboxylicacid,5-chloro-,ethyl ester
    • ethyl 8-chloro-2,3,7-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate
    • CS-0289091
    • J-011046
    • FT-0626121
    • Z576909534
    • Ethyl 5-chloropyrazolo-[1,5-a]quinazoline-3-carboxylate
    • ethyl 8-chloro-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate
    • DTXSID30381975
    • MFCD00173942
    • AKOS015908747
    • EN300-49105
    • G67028
    • DB-360528
    • Inchi: 1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3
    • InChI Key: BIJDJCYFVGJPAY-UHFFFAOYSA-N
    • SMILES: ClC1C2C=CC=CC=2N2C(=C(C(=O)OCC)C=N2)N=1

Computed Properties

  • Exact Mass: 275.0463
  • Monoisotopic Mass: 275.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Density: 1.46
  • Refractive Index: 1.682
  • PSA: 56.49

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate Pricemore >>

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Additional information on Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

Research Brief on Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS: 174842-56-9) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS: 174842-56-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for the development of novel bioactive molecules, particularly in the context of kinase inhibition and anticancer drug discovery. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and pharmacological potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate serves as a key intermediate in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The research team from the University of Cambridge developed an efficient synthetic route to modify this core structure, resulting in compounds with nanomolar inhibitory activity against mutant EGFR isoforms prevalent in non-small cell lung cancer. The 5-chloro substitution was found to be particularly crucial for maintaining target binding affinity while improving metabolic stability.

Further investigations into the mechanism of action revealed that derivatives of 174842-56-9 exhibit selective inhibition of specific kinase domains. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters (2024) showed that the pyrazolo[1,5-a]quinazoline core interacts with the ATP-binding pocket of several oncogenic kinases through unique hydrogen bonding patterns. The ethyl carboxylate moiety at position 3 appears to contribute to both binding affinity and solubility properties, making this scaffold particularly attractive for drug development.

Recent advances in synthetic methodology have expanded the utility of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate as a building block. A 2024 Nature Protocols paper detailed a novel palladium-catalyzed cross-coupling approach that enables efficient functionalization at multiple positions of the quinazoline ring system. This methodology has significantly accelerated the generation of diverse analogs for structure-activity relationship studies, with several compounds showing promising activity in preclinical models of inflammatory diseases.

Pharmacokinetic studies conducted in 2023-2024 have provided important insights into the drug-like properties of 174842-56-9 derivatives. Research from the National Institutes of Health demonstrated that certain analogs exhibit favorable absorption and distribution profiles, with particular promise for central nervous system applications. The 5-chloro substitution was found to enhance blood-brain barrier penetration while maintaining metabolic stability, suggesting potential applications in neurological disorders.

Looking forward, the unique structural features of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate continue to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation (PROTACs) and as a fluorescent probe for biological imaging. The compound's versatility and demonstrated biological activity position it as a valuable tool for both drug discovery and chemical biology research in the coming years.

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